molecular formula C16H29N3O4 B13191115 5-[(2S)-4-[(tert-Butoxy)carbonyl]-2-methylpiperazin-1-yl]piperidine-3-carboxylic acid

5-[(2S)-4-[(tert-Butoxy)carbonyl]-2-methylpiperazin-1-yl]piperidine-3-carboxylic acid

Cat. No.: B13191115
M. Wt: 327.42 g/mol
InChI Key: CMPIPHCAUVTXMR-HIFPTAJRSA-N
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Description

5-[(2S)-4-[(tert-Butoxy)carbonyl]-2-methylpiperazin-1-yl]piperidine-3-carboxylic acid is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butoxycarbonyl (Boc) protecting group, a piperazine ring, and a piperidine ring. The presence of these functional groups makes it a valuable intermediate in the synthesis of pharmaceuticals and other bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2S)-4-[(tert-Butoxy)carbonyl]-2-methylpiperazin-1-yl]piperidine-3-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common approach is to first protect the amine group of piperazine with a tert-butoxycarbonyl (Boc) group. This is followed by the introduction of the piperidine ring through a series of nucleophilic substitution reactions. The final step involves the carboxylation of the piperidine ring to form the desired carboxylic acid.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can further improve the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-[(2S)-4-[(tert-Butoxy)carbonyl]-2-methylpiperazin-1-yl]piperidine-3-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can be used to remove the Boc protecting group, yielding the free amine.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperazine or piperidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Typical reducing agents include lithium aluminum hydride and borane complexes.

    Substitution: Reagents such as alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce free amines. Substitution reactions can introduce a variety of functional groups, leading to the formation of diverse derivatives .

Scientific Research Applications

5-[(2S)-4-[(tert-Butoxy)carbonyl]-2-methylpiperazin-1-yl]piperidine-3-carboxylic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[(2S)-4-[(tert-Butoxy)carbonyl]-2-methylpiperazin-1-yl]piperidine-3-carboxylic acid is primarily related to its ability to interact with specific molecular targets. The Boc protecting group can be selectively removed under mild conditions, allowing the free amine to participate in various biochemical reactions. The piperazine and piperidine rings provide structural rigidity and facilitate binding to target proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    5-[(2S)-4-[(tert-Butoxy)carbonyl]-2-methylpiperazin-1-yl]pyrrolidine-3-carboxylic acid: Similar structure but with a pyrrolidine ring instead of a piperidine ring.

    5-[(2S)-4-[(tert-Butoxy)carbonyl]-2-methylpiperazin-1-yl]azepane-3-carboxylic acid: Similar structure but with an azepane ring instead of a piperidine ring.

Uniqueness

The uniqueness of 5-[(2S)-4-[(tert-Butoxy)carbonyl]-2-methylpiperazin-1-yl]piperidine-3-carboxylic acid lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both piperazine and piperidine rings, along with the Boc protecting group, makes it a versatile intermediate for the synthesis of a wide range of bioactive compounds .

Properties

Molecular Formula

C16H29N3O4

Molecular Weight

327.42 g/mol

IUPAC Name

5-[(2S)-2-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]piperidine-3-carboxylic acid

InChI

InChI=1S/C16H29N3O4/c1-11-10-18(15(22)23-16(2,3)4)5-6-19(11)13-7-12(14(20)21)8-17-9-13/h11-13,17H,5-10H2,1-4H3,(H,20,21)/t11-,12?,13?/m0/s1

InChI Key

CMPIPHCAUVTXMR-HIFPTAJRSA-N

Isomeric SMILES

C[C@H]1CN(CCN1C2CC(CNC2)C(=O)O)C(=O)OC(C)(C)C

Canonical SMILES

CC1CN(CCN1C2CC(CNC2)C(=O)O)C(=O)OC(C)(C)C

Origin of Product

United States

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